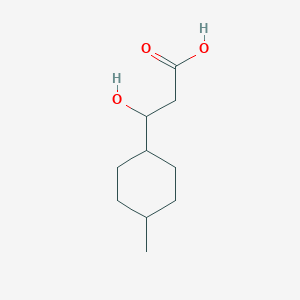
3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid is an organic compound characterized by a hydroxy group and a methylcyclohexyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid typically involves the hydroxylation of 3-(4-methylcyclohexyl)propanoic acid. This can be achieved through various methods, including catalytic hydrogenation and oxidation reactions. One common approach is the catalytic hydrogenation of 3-(4-methylcyclohexyl)propanoic acid using a palladium catalyst under hydrogen gas, followed by oxidation with a suitable oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial settings to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and amination reagents like ammonia or primary amines.
Major Products Formed:
Oxidation: Formation of 3-oxo-3-(4-methylcyclohexyl)propanoic acid or 3-carboxy-3-(4-methylcyclohexyl)propanoic acid.
Reduction: Formation of 3-(4-methylcyclohexyl)propanol or 3-(4-methylcyclohexyl)propane.
Substitution: Formation of 3-chloro-3-(4-methylcyclohexyl)propanoic acid or 3-amino-3-(4-methylcyclohexyl)propanoic acid.
Applications De Recherche Scientifique
3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and as a biomarker for certain physiological conditions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The compound may also modulate oxidative stress pathways and inflammatory responses, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
3-Hydroxy-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
3-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group on the phenyl ring.
3-Hydroxy-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom on the phenyl ring.
Uniqueness: 3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid is unique due to the presence of the methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
3-hydroxy-3-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H18O3/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h7-9,11H,2-6H2,1H3,(H,12,13) |
Clé InChI |
GVYNKJVBUMGHSF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)C(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


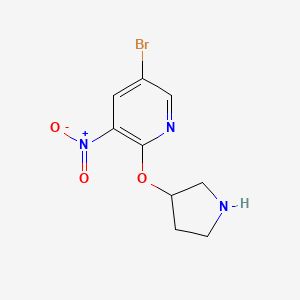
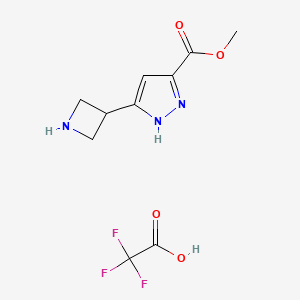

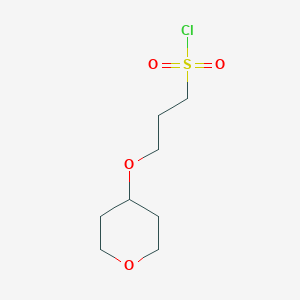
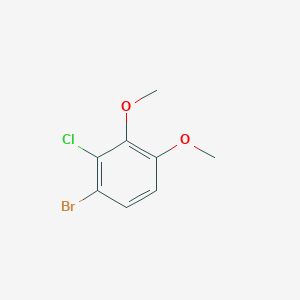
![(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13529892.png)
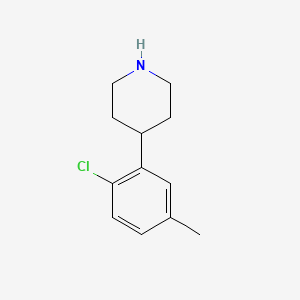

![N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride](/img/structure/B13529907.png)
![2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile](/img/structure/B13529918.png)


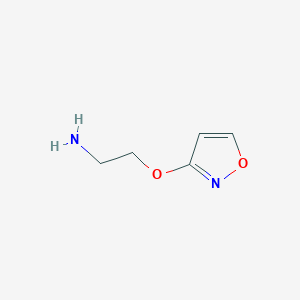
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B13529951.png)
